molecular formula C10H8Br2F2O2 B14867221 Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate

Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate

Cat. No.: B14867221
M. Wt: 357.97 g/mol
InChI Key: YKKCXMTYLJKXND-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate is an organic compound with a complex structure that includes bromine, fluorine, and methyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various types of chemical bonding and interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-methylbenzoate: Similar in structure but lacks the difluoromethyl group.

    Methyl 2-bromo-5-fluorobenzoate: Contains a fluorine atom but differs in the position of the bromine and methyl groups.

Uniqueness

Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate is unique due to the presence of both bromine and fluorine atoms in specific positions, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H8Br2F2O2

Molecular Weight

357.97 g/mol

IUPAC Name

methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate

InChI

InChI=1S/C10H8Br2F2O2/c1-16-10(15)7-3-5(12)2-6(9(13)14)8(7)4-11/h2-3,9H,4H2,1H3

InChI Key

YKKCXMTYLJKXND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1CBr)C(F)F)Br

Origin of Product

United States

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